N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide
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Overview
Description
The compound “N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide” is a complex organic molecule that contains several functional groups and heterocyclic rings, including a furan ring, a pyridine ring, and a pyrrole ring . These types of compounds are often studied for their potential biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement and bonding of its atoms. It would likely involve a complex three-dimensional arrangement due to the presence of multiple rings and functional groups .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The amide group could participate in hydrolysis reactions, while the heterocyclic rings could undergo electrophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. These could include its solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Chemical Synthesis and Transformations :
- El’chaninov, Aleksandrov, and Stepanov (2018) conducted a study on the synthesis and transformation of compounds related to N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide, focusing on furan and pyridine derivatives. They explored the synthesis of 7-(Fur-2-yl)-1-methyl-1H-pyrazolo[4,3-g][1,3]benzothiazole and its further transformations such as formylation and acylation (El’chaninov, Aleksandrov, & Stepanov, 2018).
Pharmacological Properties :
- Staroń et al. (2019) discovered a compound, 4-(5-{[(2-{5-fluoro-1H-pyrrolo[2,3-b]pyridin-3-yl}ethyl)amino]methyl}furan-2-yl)phenol, through a virtual screening campaign. This compound showed promise as a novel antipsychotic or antidepressant with pro-cognitive properties, indicating the potential therapeutic uses of related compounds (Staroń et al., 2019).
Molecular Structure Analysis :
- The study by Dyachenko et al. (2019) developed an efficient synthesis method for functionalized thieno[2,3-b]pyridines, which are structurally related to this compound. Their work included a detailed X-ray structural analysis of these compounds, highlighting the importance of understanding molecular structures in the development of new therapeutic agents (Dyachenko et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-4-pyrrol-1-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3O2/c25-21(17-3-5-20(6-4-17)24-8-1-2-9-24)23-13-16-11-19(14-22-12-16)18-7-10-26-15-18/h1-12,14-15H,13H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXDIVNKMFZOYTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=CC(=CN=C3)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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